Cas no 1805624-10-5 (Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate)

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate is a versatile pyridine derivative with significant utility in synthetic organic chemistry. Its key structural features—a bromomethyl group at the 2-position and a difluoromethyl group at the 4-position—make it a valuable intermediate for constructing complex heterocyclic frameworks. The presence of both electrophilic (bromomethyl) and nucleophilic (hydroxy) functionalities enables selective modifications, facilitating applications in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability in derived compounds, while the ester moiety allows further derivatization. This compound is particularly useful in the development of fluorinated bioactive molecules, offering a balance of reactivity and stability for advanced synthetic routes.
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate structure
1805624-10-5 structure
Product name:Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate
CAS No:1805624-10-5
MF:C10H10BrF2NO3
MW:310.092109203339
CID:4890692

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate
    • Inchi: 1S/C10H10BrF2NO3/c1-2-17-10(16)7-5(3-11)14-4-6(15)8(7)9(12)13/h4,9,15H,2-3H2,1H3
    • InChI Key: QQUDVDUGXRPPJD-UHFFFAOYSA-N
    • SMILES: BrCC1C(C(=O)OCC)=C(C(F)F)C(=CN=1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 268
  • XLogP3: 1.9
  • Topological Polar Surface Area: 59.4

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029025885-500mg
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate
1805624-10-5 95%
500mg
$1,718.70 2022-04-01
Alichem
A029025885-1g
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate
1805624-10-5 95%
1g
$2,750.25 2022-04-01
Alichem
A029025885-250mg
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate
1805624-10-5 95%
250mg
$999.60 2022-04-01

Additional information on Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate (CAS No. 1805624-10-5): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate (CAS No. 1805624-10-5) is a highly valuable intermediate in the field of pharmaceutical synthesis, exhibiting a unique structural framework that makes it indispensable for the development of novel therapeutic agents. This compound, characterized by its bromomethyl and difluoromethyl substituents, as well as a hydroxyl group, provides a versatile platform for further functionalization, enabling the synthesis of complex molecules with significant pharmacological potential.

The significance of this compound lies in its ability to serve as a building block for the creation of bioactive molecules. The bromomethyl moiety, in particular, offers a reactive site for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, alcohols, and thiols. This reactivity is crucial for constructing heterocyclic scaffolds that are prevalent in many pharmacologically active compounds. Additionally, the presence of the difluoromethyl group enhances the metabolic stability and lipophilicity of the resulting molecules, which are critical factors in drug design.

In recent years, there has been growing interest in the development of pyridine-based derivatives due to their diverse biological activities. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The compound Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate has emerged as a key intermediate in this context, facilitating the synthesis of novel pyridine-containing drugs that target various diseases.

One of the most notable applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer and inflammation. By incorporating the bromomethyl and difluoromethyl groups into kinase inhibitors, researchers can enhance their binding affinity and selectivity. For instance, recent studies have demonstrated that pyridine-based kinase inhibitors can effectively inhibit the activity of mutant forms of kinases associated with cancerous growths. The versatility of Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate has enabled the synthesis of several lead compounds that are currently undergoing preclinical evaluation.

The hydroxyl group in Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate also provides an additional site for functionalization. This allows for the introduction of various pharmacophores that can modulate the biological activity of the resulting compounds. For example, glycosylation or acylation of the hydroxyl group can enhance drug solubility and bioavailability. Furthermore, the hydroxyl group can be used to link other moieties via ether or ester bonds, creating more complex molecular architectures with tailored properties.

The synthesis of Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the bromination of a pyridine precursor followed by protection-deprotection strategies to introduce the hydroxyl and carboxylate functionalities. The final step involves esterification to yield the ethyl ester derivative. This synthetic route underscores the compound's importance as a versatile intermediate in pharmaceutical chemistry.

In conclusion, Ethyl 2-(bromomethyl)-4-(difluoromethyl)-5-hydroxypyridine-3-carboxylate (CAS No. 1805624-10-5) is a pivotal compound in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for drug discovery and development. By leveraging its bromomethyl strong>, < strong difluoromethyl strong>, and hydroxyl groups, researchers can design and synthesize novel therapeutic agents with enhanced pharmacological properties. As our understanding of disease mechanisms continues to evolve, compounds like Ethyl 2-(< strong bromomethyl strong >)-4-(< strong difluoromethyl strong >)-5-hydroxypyridine-3-carboxylate will undoubtedly play a crucial role in shaping future treatments.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD